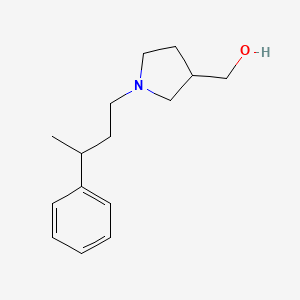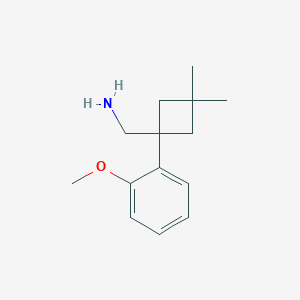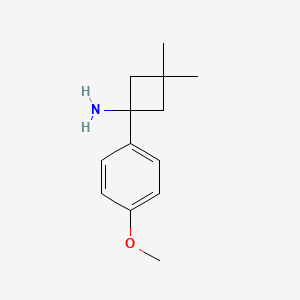
4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン
概要
説明
“4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of piperazine with other compounds . For instance, in a round bottom flask, piperazine was added to a solution of a compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of “4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine” can be represented by the InChI code1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound has a molecular weight of 206.29 .
科学的研究の応用
神経保護および抗神経炎症薬
“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”を含むピリミジンとその誘導体は、神経保護および抗神経炎症活性について研究されてきました . これらの化合物は、ヒトミクログリア細胞および神経細胞モデルで有望な結果を示しました . LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)産生の阻害が認められています . また、ヒト神経細胞における小胞体(ER)シャペロンBIPおよびアポトーシスマーカー切断カスパーゼ-3の発現を減少させることにより、神経保護活性を示しました .
抗ウイルス用途
ピリミジンとその誘導体は、抗ウイルス活性を持つことが証明されています . これにより、“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”は、抗ウイルス薬開発の潜在的な候補となります。
抗がん用途
これらの化合物は、抗がん研究にも使用されてきました . これらの独特の構造と特性により、新しい抗がん剤開発の潜在的な候補となります。
抗酸化用途
ピリミジンとその誘導体の抗酸化活性が証明されています . これにより、“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”は、抗酸化薬またはサプリメントの開発に使用できる可能性があります。
抗菌用途
ピリミジンとその誘導体は、抗菌活性を示すことが示されています . これにより、“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”は、新しい抗菌薬の開発に使用できる可能性があります。
薬物動態特性の調節
“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”の構造モチーフであるピペラジンは、薬物物質の薬物動態特性を正に調節することが知られています . これにより、新薬設計における重要な構成要素となります。
抗菌活性
“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”の一部であるピペラジン部分を有する1,2,4-トリアゾールのいくつかの新しい誘導体は、優れた抗菌活性を示しました .
平衡型ヌクレオシドトランスポーター(ENTs)の阻害剤
“4-エチル-2-メチル-6-(ピペラジン-1-イル)ピリミジン”とその類似体は、ENTsの潜在的な阻害剤として研究されてきました . これらのトランスポーターは、細胞におけるヌクレオシドおよびヌクレオベースの取り込みにおいて重要な役割を果たし、その阻害はさまざまな疾患において治療的意義を持つ可能性があります。
Safety and Hazards
作用機序
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
生化学分析
Biochemical Properties
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by either inhibiting or activating their activity. Additionally, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been shown to affect the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular proliferation and death .
Molecular Mechanism
At the molecular level, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Long-term studies have also indicated that 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can induce toxic effects, including cellular apoptosis and tissue damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and dehydrogenases, thereby altering the flow of metabolites through different pathways . Additionally, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can affect the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine within these compartments can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4-ethyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNZVXJPPURTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)


![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)




![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)